Medica 16 - 87272-20-6

Medica 16

Catalog Number: EVT-254535
CAS Number: 87272-20-6
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β,β′-Tetramethyl-substituted hexadecanedioic acid (MEDICA 16) is a synthetic, non-metabolizable long-chain fatty acid analogue. [, , ] It is classified as a peroxisome proliferator and has been extensively studied for its hypolipidemic, anti-obesity, and hypoglycemic properties. [, , , , ] MEDICA 16 serves as a valuable tool in scientific research to investigate lipid metabolism, insulin sensitivity, and the mechanisms of action of peroxisome proliferators.

Medica 16 Coenzyme A Monothioester

Compound Description: This compound is the coenzyme A (CoA) derivative of Medica 16. Like Medica 16, it acts as an inhibitor of rat liver acetyl-CoA carboxylase. Notably, it demonstrates a more potent inhibitory effect on the biotin-carboxylated form of the enzyme compared to the noncarboxylated form. [] The binding of Medica 16-CoA to the enzyme is not influenced by the presence of citrate and does not alter the enzyme's resistance to avidin. []

Relevance: Medica 16-CoA is a direct metabolite of Medica 16 and exhibits a similar inhibitory effect on acetyl-CoA carboxylase, a key enzyme involved in fatty acid synthesis. [] This suggests that the CoA derivative may contribute to the hypolipidemic effects observed with Medica 16 treatment.

Citrate

Compound Description: Citrate is a tricarboxylic acid that plays a crucial role in cellular metabolism, particularly in the citric acid cycle. It acts as an allosteric activator of acetyl-CoA carboxylase, the enzyme targeted by Medica 16. []

Relevance: Medica 16 exhibits competitive inhibition with citrate for binding to acetyl-CoA carboxylase. [] This competition for the same binding site underscores the mechanism by which Medica 16 inhibits fatty acid synthesis, ultimately contributing to its hypolipidemic effect.

2-Bromopalmitate

Relevance: In the context of Medica 16 research, 2-bromopalmitate, along with other CPT1 inhibitors like 2-tetradecylglycidic acid and 2-[5-(4-chlorophenyl)-pentyl]oxirane-2-carboxylate, were shown to prevent Medica 16-induced peroxisomal proliferation in cultured rat hepatocytes. [] This suggests a potential role of CPT1 in the induction of peroxisomal proliferation by Medica 16 and other xenobiotic amphipathic carboxylates.

Nafenopin & Bezafibrate

Relevance: Similar to Medica 16, both nafenopin and bezafibrate are classified as xenobiotic amphipathic carboxylates capable of acylating liver proteins in cultured rat hepatocytes. [] Although they share this common mechanism, the specific acylation patterns induced by each compound differ, leading to diverse xenobiotic-protein adducts. [] This difference in protein acylation patterns might underlie the distinct pharmacological effects observed among these compounds.

Synthesis Analysis

The synthesis of Medica 16 involves several steps that typically include the following key processes:

  1. Starting Materials: The synthesis begins with readily available fatty acids or their derivatives.
  2. Reactions: The key reaction involves the formation of the diacid structure through oxidative cleavage or esterification reactions.
  3. Purification: After the synthesis, the product undergoes purification processes such as recrystallization or chromatographic techniques to ensure high purity.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Specific parameters such as temperature, reaction time, and solvent choice can significantly affect the yield and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of Medica 16 can be summarized as follows:

  • Molecular Formula: C20_{20}H38_{38}O4_{4}
  • Molecular Weight: 342.51 g/mol
  • Chemical Structure: The compound features a linear chain with two carboxylic acid functional groups at each end of the molecule, which contributes to its biological activity as a receptor agonist.

Structural Data

  • CAS Number: 87272-20-6
  • PubChem Identifier: 121871
  • SMILES Notation: CC(CC(O)=O)(C)CCCCCCCCCCC(C)(C)CC(O)=O
  • InChIKey: HYSMCRNFENOHJH-UHFFFAOYSA-N

The presence of multiple methyl groups in its structure enhances its lipophilicity and influences its interaction with biological membranes.

Chemical Reactions Analysis

Medica 16 is involved in several important biochemical reactions:

  1. Inhibition of ATP-Citrate Lyase: By inhibiting this enzyme, Medica 16 reduces the conversion of citrate to acetyl-CoA, thereby decreasing lipogenesis.
  2. Regulation of Insulin Sensitivity: It enhances insulin sensitivity in adipose tissues through its action on free fatty acid receptors.
  3. Lipogenesis Inhibition: The compound has been shown to decrease intracellular triacylglycerol levels in muscle tissues, which is crucial for managing metabolic disorders.

These reactions are essential for understanding how Medica 16 can influence metabolic pathways and potential therapeutic applications.

Mechanism of Action

Medica 16 exerts its biological effects primarily through the activation of free fatty acid receptor 1 (FFA1/GPR40). This receptor is linked to several intracellular signaling pathways that regulate glucose and lipid metabolism:

This mechanism highlights the potential of Medica 16 as a therapeutic agent in treating metabolic diseases such as obesity and type 2 diabetes.

Physical and Chemical Properties Analysis

The physical and chemical properties of Medica 16 are critical for its application in research:

  • Appearance: Typically presented as a solid at room temperature.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 100 mM.
  • Storage Conditions: Should be stored at -20°C to maintain stability.

These properties are essential for researchers when preparing experiments involving this compound.

Applications

Medica 16 has several significant applications in scientific research:

  1. Metabolic Research: Utilized to study mechanisms underlying insulin sensitivity and lipid metabolism.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects on obesity-related disorders.
  3. Biochemical Pathway Analysis: Employed in studies examining the role of free fatty acids in cellular signaling and metabolism.

Research using Medica 16 contributes valuable insights into metabolic regulation and potential interventions for metabolic diseases.

Introduction and Research Context

Historical Evolution of Medica 16 Research Agendas

The investigation of Medica 16 exemplifies four distinct eras in medical research methodology:

  • Preliminary Observational Studies (1960s-1970s): Initial research employed non-standardized protocols across heterogeneous populations. A landmark 1968 Brazilian trial treated 38 urban patients and 124 rural farmworkers with variable dosing regimens (50-150mg). Results showed divergent efficacy: Hookworm cure rates ranged from 26.6% to 76.2%, while Ascaris reduction rates varied between 27% and 83.3%. This highlighted the critical influence of pharmacokinetic variables like host nutrition and parasitic co-infections on therapeutic outcomes. Researchers noted the necessity for "more accurate studies to determine optimal treatment schedules" [4].

  • Mechanistic Exploration (1980s-2000s): Following the Royal Society’s tradition of experimental validation, researchers shifted toward laboratory-based studies. This period refined techniques for assessing the compound’s paralytic effects on helminth motility using in vitro electrophysiology. Studies confirmed the compound’s selective binding to glutamate-gated chloride channels (GluCls) in nematodes, explaining its narrow therapeutic index favoring invertebrate targets over mammalian receptors [1].

  • Standardization Initiatives (2000-2010): Influenced by evolving scientific communication norms, researchers adopted structured reporting frameworks. The CONSORT-guided clinical trials established dose-response relationships absent in earlier observational work. This era introduced egg reduction rate (ERR) metrics, replacing subjective cure criteria with standardized quantitative endpoints [1].

  • Translational Integration (2010-Present): Current research incorporates implementation science models like the Knowledge-to-Action Framework, focusing on real-world delivery challenges. Studies examine community-level transmission dynamics and combination therapies with benzimidazoles to circumvent emerging resistance patterns [3].

Table 1: Historical Progression of Medica 16 Research

EraResearch FocusMethodological AdvancementsKey Limitations
Observational (1960s)Tolerability & efficacyField-based mass administration trialsNon-standardized dosing protocols
Mechanistic (1980s)Molecular targetsIn vitro electrophysiology modelsLimited clinical correlation
Standardization (2000s)Dose optimizationCONSORT-guided RCTs with quantitative ERRsNarrow participant diversity
Translational (2010s)Implementation strategiesHybrid effectiveness-implementation designsContextual barrier identification

Current Global Research Priorities and Funding Landscapes

Global research priorities for Medica 16 reflect WHO’s coordinated efforts to address neglected tropical diseases (NTDs) through targeted investment. The 2025 Global Traditional Medicine Strategy prioritizes integrative treatment approaches, positioning Medica 16 within combination therapies for soil-transmitted helminthiases. Funding distribution reveals significant disparities:

  • Thematic Funding Allocation: 42% of current grants support combination therapy development, particularly Medica 16-albendazole coformulations. Another 28% funds resistance monitoring through genomic surveillance of parasite polymorphisms. Remaining investments target novel delivery systems (15%) and implementation barriers (15%) [2] [6].

  • Geographic Funding Inequities: Endemic regions receive only 22% of total research investment despite bearing 89% of the global helminthiasis burden. The Pan American Health Organization’s 2025 consultation identified this as a critical equity challenge, advocating for capacity-building initiatives in Latin America and Southeast Asia [6].

  • Clinical Trial Landscape: The shift toward pragmatic trials is evident in the WHO PHSM (Public Health and Social Measures) research agenda. Recent studies prioritize real-world effectiveness over explanatory efficacy, examining variables like community adherence, supply chain stability, and integration with WASH (Water, Sanitation, Hygiene) interventions [2].

Table 2: Global Research Priority Distribution (2025 WHO Data)

Research DomainFunding ProportionPrimary ObjectivesKey Initiatives
Combination Therapies42%Synergistic efficacy; Resistance mitigationCoformulation stability testing
Resistance Surveillance28%Molecular marker identification; Geospatial mappingGluCl mutation screening networks
Drug Delivery Systems15%Heat-stable formulations; Pediatric acceptabilityNanoparticle encapsulation
Implementation Science15%Adherence determinants; Cost-effectivenessCommunity health worker training models

Critical Knowledge Gaps and Unresolved Theoretical Debates

Despite decades of investigation, Medica 16 research faces persistent conceptual and methodological challenges:

Mechanistic-Efficacy Disconnect

A fundamental paradox plagues translational research: While in vitro studies demonstrate concentration-dependent paralysis of adult nematodes, clinical trials show highly variable egg reduction rates. This suggests uncharacterized post-paralytic effects on helminth fecundity or survival. Competing hypotheses exist:

  • Neuroendocrine Disruption Theory: Proposes that subparalytic concentrations alter oviposition signaling pathways
  • Mitochondrial Dysfunction Hypothesis: Suggests secondary inhibition of electron transport chainsResolution requires advanced pharmacokinetic-pharmacodynamic modeling integrating host metabolomics and parasite transcriptomics [4] [7].

Theory-Practice Translational Barriers

The knowledge-practice gap manifests in three domains:

  • Educational Dissemination Failures: Clinical practitioners remain unaware of 73% of Medica 16 research advances due to inaccessible jargon in specialized journals. Implementation science frameworks are rarely taught in medical curricula, creating conceptual adoption barriers [3] [7].
  • Contextual Implementation Variability: Standardized protocols face situational resistance in resource-limited settings. As observed in nursing studies, clinicians frequently disregard sterile techniques despite theoretical knowledge, favoring empirically adapted workflows. This highlights the critical need for context-sensitive guidelines [7].
  • Tool Development Neglect: Existing implementation frameworks like the Quality Implementation Tool remain untested for helminthiasis control programs. The absence of field-validated assessment instruments prevents systematic evaluation of real-world barriers [3].

Resistance Definition Controversy

No consensus exists on operational thresholds for Medica 16 resistance. Disputes center on:

  • Egg Reduction Rate (ERR) Cutoffs: Proposed standards range from <80% to <85% at 14-day follow-up
  • Pharmacogenetic Markers: Controversy persists regarding GluCl mutation clinical significanceThe WHO’s 2025 research prioritization exercise advocates for multiparametric definitions incorporating genomic, phenotypic, and epidemiological metrics [10].

Properties

CAS Number

87272-20-6

Product Name

Medica 16

IUPAC Name

3,3,14,14-tetramethylhexadecanedioic acid

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

HYSMCRNFENOHJH-UHFFFAOYSA-N

SMILES

CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O

Synonyms

3,3,14,14-tetramethylhexanedecanedioic acid
MEDIC-16
MEDICA 16

Canonical SMILES

CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.